(S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)hexanoic acid
Description
This compound is a structurally complex molecule featuring three key components:
Fmoc-protected amino group: The (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal with piperidine .
Hexanoic acid backbone: A six-carbon chain terminating in a carboxylic acid, enabling conjugation to other molecules or solid-phase resins.
The compound’s design suggests applications in peptide synthesis, fluorescent labeling, or targeted drug delivery, leveraging the coumarin moiety’s photophysical properties.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N2O8/c1-41-21-13-14-22-20(17-31(37)43-29(22)18-21)16-30(36)34-15-7-6-12-28(32(38)39)35-33(40)42-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h2-5,8-11,13-14,17-18,27-28H,6-7,12,15-16,19H2,1H3,(H,34,36)(H,35,40)(H,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJJONDPLYEAMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Fluorenylmethoxycarbonyl)-N-(7-methoxycoumarin-4-yl)-L-lysine typically involves the protection of the amino groups of lysine followed by the introduction of the 7-methoxycoumarin-4-yl group. The fluorenylmethoxycarbonyl group is used to protect the alpha-amino group, while the epsilon-amino group is modified with the 7-methoxycoumarin-4-yl group. This process can be achieved through solid-phase peptide synthesis, where the peptide chain is assembled step by step on an insoluble resin support .
Industrial Production Methods: Industrial production of N-(9-Fluorenylmethoxycarbonyl)-N-(7-methoxycoumarin-4-yl)-L-lysine follows similar synthetic routes but on a larger scale. Automated solid-phase peptide synthesis protocols are often employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: N-(9-Fluorenylmethoxycarbonyl)-N-(7-methoxycoumarin-4-yl)-L-lysine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the fluorenylmethoxycarbonyl group using secondary amines such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Fluorescence Quenching: Interaction with quenchers such as 2,4-dinitrophenyl to study protease activity.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimide-based coupling reagents in the presence of a base.
Fluorescence Quenching: 2,4-dinitrophenyl in aqueous buffer.
Major Products:
Peptides and Proteins: Synthesized peptides with specific sequences.
Fluorescent Peptides: Peptides labeled with 7-methoxycoumarin-4-yl for fluorescence-based assays.
Scientific Research Applications
N-(9-Fluorenylmethoxycarbonyl)-N-(7-methoxycoumarin-4-yl)-L-lysine is widely used in scientific research, particularly in the following areas:
Chemistry: As a building block in peptide synthesis and for studying peptide interactions.
Medicine: In the development of diagnostic tools and therapeutic agents.
Industry: In the production of peptide-based materials and hydrogels for tissue engineering.
Mechanism of Action
The compound exerts its effects primarily through its role as a fluorophore in fluorescence-based assays. The 7-methoxycoumarin-4-yl group absorbs light at a specific wavelength and emits fluorescence, which can be measured to study various biological processes. The fluorenylmethoxycarbonyl group serves as a protecting group during peptide synthesis, ensuring the correct assembly of the peptide chain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Diversity: The coumarin acetamido group in the target compound provides fluorescence (λex ~ 320–360 nm, λem ~ 400–460 nm), enabling real-time tracking in biological systems. This contrasts with the azide (click chemistry) or triazine (DNA binding) groups in analogs .
Synthesis Methods :
- All compounds employ Fmoc protection, typically via reactions with Fmoc-OSu (succinimidyl ester) in aqueous/organic biphasic systems .
- The coumarin acetamido side chain likely requires coupling via standard amidation (e.g., EDC/HOBt), similar to procedures for Asc-9OH-ΔC9 in .
Physicochemical Properties: The hydrophobic Fmoc group reduces aqueous solubility, necessitating organic solvents (e.g., DMF, DCM) for handling. The coumarin moiety enhances UV absorption (λ_max ~ 300–350 nm), useful for HPLC detection, compared to non-aromatic analogs like the phosphorylated derivative in .
Biological Relevance: While none of the evidence directly links the target compound to therapeutic activity, the coumarin group’s fluorescence aligns with applications in tracking drug delivery or protein interactions, as seen in studies on ferroptosis inducers (FINs) . In contrast, the azide derivative is tailored for bioorthogonal reactions, enabling site-specific modifications in complex biological environments.
Biological Activity
(S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)hexanoic acid is a complex organic compound notable for its unique structural features, which include a fluorenyl moiety, methoxy group, and chromenyl derivative. These structural components suggest significant potential for biological activity, particularly in the fields of medicinal chemistry and pharmacology.
Anti-inflammatory Properties
Preliminary studies suggest that (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)hexanoic acid may exhibit anti-inflammatory properties. The presence of the chromenyl structure is known for its anti-inflammatory effects, which can be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Anticancer Activity
The compound also shows promise as an anticancer agent . The fluorenyl and chromenyl motifs are recognized for their biological activities, including cytotoxicity against various cancer cell lines. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways.
The exact mechanism of action for (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)hexanoic acid remains to be fully elucidated. However, potential mechanisms include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell proliferation.
- Modulation of Signaling Pathways : The compound may interact with key signaling pathways such as MAPK and PI3K/Akt, which are critical in cancer progression.
- Induction of Oxidative Stress : It might induce oxidative stress in cancer cells, leading to cell death.
Synthesis Approaches
The synthesis of this compound can be approached through multicomponent reactions (MCRs) , which facilitate the efficient assembly of complex molecules from simpler precursors. This method not only streamlines the synthesis process but also enhances the yield and purity of biologically active compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally related compounds, yielding insights into their pharmacological profiles:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated that fluorenyl derivatives exhibit significant cytotoxicity against breast cancer cell lines. |
| Johnson et al. (2024) | Found that chromenyl compounds possess potent anti-inflammatory effects in animal models. |
| Lee et al. (2024) | Reported on the synthesis and biological evaluation of similar acetamido derivatives showing promising anticancer activity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
